N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a piperidine ring, which is further substituted with a pyrimidine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells.
Mode of Action
This binding could inhibit the activity of the target, leading to a modulation of its downstream effects .
Biochemical Pathways
The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in regulating cell growth and survival. The compound’s inhibition of its target could disrupt this pathway, leading to changes in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent could potentially influence these properties .
Result of Action
Based on the known effects of similar compounds, it could potentially inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed through a hydrogenation reaction of a pyridine derivative.
Linking the Piperidine and Benzofuran: The piperidine ring is then linked to the benzofuran core through a nucleophilic substitution reaction, often using a halogenated intermediate.
Introduction of the Pyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors for hydrogenation steps and automated chromatography systems for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
- N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzothiophene-2-carboxamide
Uniqueness
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran core with a piperidine ring and a pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a benzofuran core linked to a piperidine ring , which is further substituted with a pyrimidine moiety . The molecular formula is C19H20N4O2 with a molecular weight of 336.4 g/mol . The synthesis typically involves several steps:
- Formation of the Benzofuran Core : Synthesized via cyclization reactions involving phenolic derivatives.
- Piperidine Ring Formation : Constructed through hydrogenation reactions of pyridine derivatives.
- Linking the Piperidine and Benzofuran : Achieved through nucleophilic substitution reactions.
- Introduction of the Pyrimidine Moiety : Added through further synthetic modifications .
Anticancer Activity
This compound has shown promising anticancer activity in various studies. For instance, it has been reported to inhibit cell proliferation in multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compound exhibits IC50 values ranging from 0.01 µM to 0.12 µM across these cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
Cell Line | IC50 (µM) | Comparison to 5-FU |
---|---|---|
MCF-7 | 0.09 | Better |
A549 | 0.03 | Better |
Colo-205 | 0.01 | Better |
The mechanism underlying its anticancer effects involves the inhibition of protein kinase B (PKB/Akt) , a critical component in cell signaling pathways that regulate cell growth and survival. By binding to the ATP-binding site of PKB, this compound can induce apoptosis in cancer cells, effectively reducing their proliferation .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Anti-inflammatory Properties : Exhibits potential in reducing inflammation markers in vitro.
- Neuroprotective Effects : Shows promise as an anti-Alzheimer's agent by inhibiting acetylcholinesterase activity .
- Antioxidant Activity : Demonstrates significant free radical scavenging capabilities, which may contribute to its therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the versatility of pyrimidine derivatives in drug development, showcasing their broad spectrum of biological activities:
- A study reported that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines with IC50 values significantly lower than those of established drugs .
Example Case Study
In one notable case study, researchers synthesized a series of benzofuran derivatives, including our compound of interest, and evaluated their effects on several cancer cell lines. The results indicated that modifications in the benzofuran structure could enhance anticancer activity while minimizing toxicity to normal cells .
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(17-12-15-4-1-2-5-16(15)25-17)22-13-14-6-10-23(11-7-14)19-20-8-3-9-21-19/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBWOSQJGQXTLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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